molecular formula C14H11ClO3 B094177 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 15485-64-0

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B094177
CAS No.: 15485-64-0
M. Wt: 262.69 g/mol
InChI Key: OOSNDHMLIFRVBM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that features a chlorinated phenyl group and a dihydroxyphenyl group connected by an ethanone bridge

Scientific Research Applications

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,4-dihydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(4-Methylphenyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSNDHMLIFRVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342977
Record name 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-64-0
Record name 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of resorcinol (100 g, 0.908 mol), 4-chlorophenylacetic acid (170 g, 0.999 mol) and boron trifluoride etherate is stirred mechanically at 85° C. for 1.75 h. The dark red-brown reaction mixture is allowed to cool to room temperature and then poured slowly into aqueous sodium acetate (1 l, 30% w/v). The suspension is stirred overnight at room temperature. The orange brown precipitate is removed by filtration, dried in vacuo and then triturated with isopropyl ether/hexane (1:9) to give a yellow solid. This solid is washed with hexane and dried in vacuo to provide the title compound. A further three crops of material are obtained from the sodium acetate work-up mixture.
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1 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of reacting 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-Dimethylformamide dimethyl acetal?

A1: The reaction of this compound with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) offers a versatile synthetic route to various heterocyclic compounds. [, ] This reaction allows for the preparation of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, a significant compound containing the chromone moiety often found in biologically active molecules. [, ] Furthermore, this reaction can yield both N,O- and N,N-heterocycles, highlighting its utility in accessing diverse chemical structures for further investigation. [, ]

Q2: What are the potential applications of the diverse heterocycles synthesized from this compound?

A2: The heterocyclic compounds synthesized through the reaction of this compound with DMF-DMA hold promise for various applications. While specific applications are not elaborated upon in the provided research, the presence of the chromone scaffold in 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one suggests potential biological activity. [, ] Moreover, the diversity of achievable N,O- and N,N-heterocycles opens avenues for exploring their use in medicinal chemistry, materials science, and other fields. Further research is crucial to elucidate the properties and potential applications of these synthesized compounds.

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